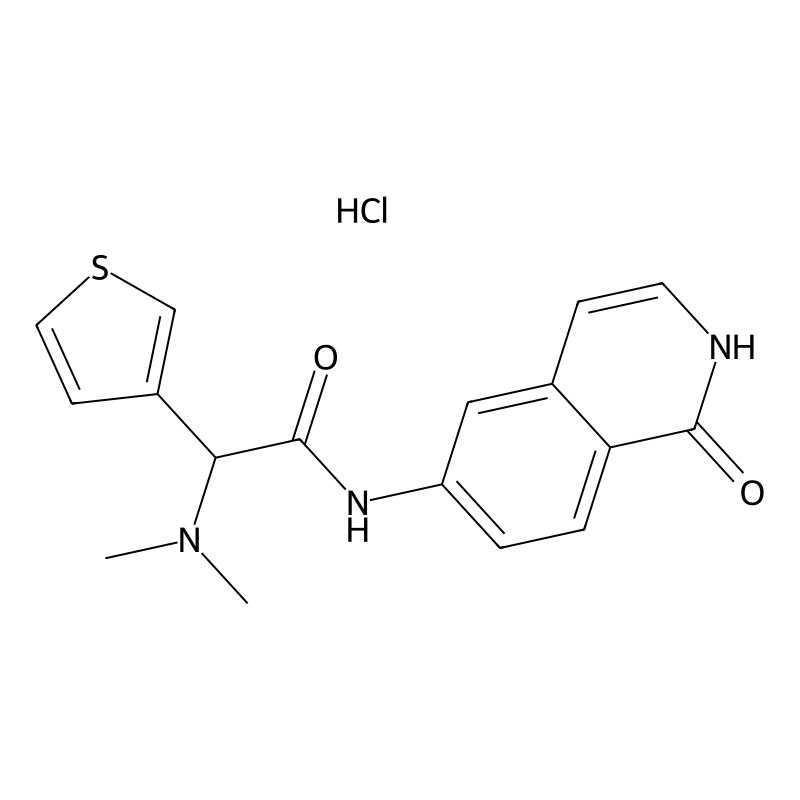

Verosudil Hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Chemical and Pharmacological Profile

The table below summarizes the core characteristics of verosudil (AR-12286).

| Property | Description |

|---|---|

| INN | Verosudil [1] [2] |

| Synonym | AR-12286 [1] [2] |

| CAS Registry Number | 1414854-42-4 [3] [2] |

| Molecular Formula | C₁₇H₁₇N₃O₂S [3] [2] |

| Molecular Weight | 327.4 g/mol [3] |

| Compound Class | Synthetic organic [1] |

| Primary Mechanism | Rho kinase (ROCK) inhibitor [1] |

| ROCK1 Ki | 2 nM [3] |

| ROCK2 Ki | 2 nM [3] |

Verosudil is a highly potent ROCK inhibitor that targets both the ROCK1 and ROCK2 isoforms with equal affinity [3]. The INN record describes it as a racemic mixture, meaning it contains equal amounts of (2R)- and (2S)-isomers [1] [2].

Mechanism of Action and Therapeutic Effects

Verosudil lowers intraocular pressure (IOP) by directly targeting the diseased trabecular meshwork to increase the outflow of aqueous humor [4] [5]. The following diagram illustrates the signaling pathway and drug mechanism:

Verosudil inhibits ROCK to relax trabecular meshwork cells.

By inhibiting ROCK, verosudil counteracts these effects, leading to:

- Relaxation of TM cells and expansion of the juxtacanalicular tissue [4] [5].

- Increased permeability of Schlemm's canal endothelium [5].

- Reversal of pathological changes, such as those induced by steroids, in the TM [4].

Key Experimental Findings and Protocols

Research has demonstrated the efficacy of verosudil in reversing steroid-induced ocular hypertension.

Experimental Workflow

The diagram below outlines a typical in vivo study design to evaluate Verosudil's efficacy:

In vivo study workflow to evaluate Verosudil efficacy.

Key Results

The experimental data yielded several critical findings [4]:

- Rapid IOP Reduction: AR-12286 significantly reduced IOP in steroid-induced hypertensive mouse eyes within just one day of treatment.

- Superior Efficacy: After one week of treatment, the IOP in the DEX + AR-12286 group was approximately 4 mm Hg lower than in the group that continued dexamethasone alone and about 2 mm Hg lower than in the group that only discontinued dexamethasone.

- Morphological Reversal: Treatment with AR-12286 partially reversed the dexamethasone-induced morphological changes in the trabecular meshwork and rescued the reduction in the effective filtration area, correlating with the improved outflow and lower IOP.

Practical Research Applications

For scientists working with this compound:

- Procurement: When ordering, "verosudil" and "AR-12286" are both recognized, with the CAS Number 1414854-42-4 ensuring precision [3] [2].

- In Vivo Dosing: A referenced study in mice used a 0.25% topical formulation administered twice daily [4].

- In Vitro Use: The compound is typically dissolved in DMSO, with a reported solubility of 45 mg/mL (137.45 mM) [3].

References

- 1. | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY verosudil [guidetopharmacology.org]

- 2. verosudil | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Verosudil | ROCK | TargetMol [targetmol.com]

- 4. Rho Kinase Inhibitor AR - 12286 Reverses Steroid-Induced Changes in... [pmc.ncbi.nlm.nih.gov]

- 5. Rho Kinase (ROCK) Inhibitors for the Treatment of Glaucoma [pmc.ncbi.nlm.nih.gov]

Molecular Mechanism of Action and Quantitative Profile

Verosudil exerts its effects by directly inhibiting the ROCK enzymes, which are key regulators of the actin cytoskeleton, cell adhesion, and cellular contractility [1] [2]. The table below summarizes its core inhibitory profile:

| Target | Inhibitory Constant (Ki) | Biological Consequence |

|---|---|---|

| ROCK1 | 2 nM [3] [4] | Alters cytoskeleton in trabecular meshwork (TM) and Schlemm's canal (SC) cells, increasing outflow facility [1] [3]. |

| ROCK2 | 2 nM [3] [4] | Reduces actin stress fibers and focal adhesions in TM, decreasing outflow resistance [1]. |

| Myosin Light Chain (MLC) | - (Indirect target) | Increases MLC phosphorylation via ROCK inhibition, leading to relaxation of TM and SC cells [1] [2]. |

Verosudil shows lower affinity for other kinases like PKA, PKCT, MRCKA, and CAM2A, indicating a selective profile [3].

Cellular Effects & Experimental Evidence

The primary cellular action of Verosudil is the disruption of the actin cytoskeleton in cells of the conventional outflow pathway.

| Experimental Model | Treatment Details | Key Findings | Citation |

|---|---|---|---|

| Porcine Trabecular Meshwork (PTM) | 0.001-100 μM, 6 hours | Dose-dependent reduction in actin stress fiber length (IC₅₀ = 924 nM) [3]. | - |

| Human Trabecular Meshwork (HTM) | 0.001-100 μM, 6 hours | Reduction in number of focal adhesions (IC₅₀ = 818 nM) [3]. | - |

In Vivo Efficacy

Animal studies demonstrate that Verosudil's cellular mechanisms translate to a potent intraocular pressure-lowering effect.

| Animal Model | Treatment Regimen | Key Outcomes | Citation |

|---|---|---|---|

| Dutch Rabbits & Formosan Monkeys | 30 μL, eye drops, once daily for 3 days | Significant reduction in intraocular pressure [3]. | - |

| C57BL/6 Mice (Steroid-Induced Ocular Hypertension) | 10 μL, eye drops, twice daily for five weeks | Reversed elevated IOP, increased trabecular meshwork effective filtration area, reduced extracellular matrix [3]. | - |

The ROCK Signaling Pathway

The following diagram illustrates the Rho/ROCK signaling pathway that Verosudil inhibits, detailing key downstream targets and physiological effects relevant to aqueous humor dynamics.

Verosudil inhibits ROCK, preventing cytoskeletal changes and reducing outflow resistance.

Key Experimental Protocols

The evidence for Verosudil's action comes from standard in vitro and in vivo pharmacological models.

In Vitro Cytoskeletal Disruption Assay [3]:

- Cell Culture: Use immortalized human trabecular meshwork (HTM) cells or primary porcine TM (PTM) cells.

- Treatment: Apply Verosudil in a concentration range (e.g., 0.001 to 100 μM) for a set period (e.g., 6 hours).

- Fixation and Staining: Fix cells and use fluorescent phalloidin to stain F-actin for visualizing stress fibers. Use antibodies against proteins like pavillin to stain focal adhesions.

- Imaging & Analysis: Acquire images using fluorescence or confocal microscopy. Quantify the average length of actin stress fibers or the number of focal adhesions per cell to generate dose-response curves and calculate IC₅₀ values.

In Vivo Intraocular Pressure (IOP) Measurement [3]:

- Animal Models: Use normotensive Dutch rabbits or Formosan rock monkeys. For a disease model, induce ocular hypertension in C57BL/6 mice by topical dexamethasone application over several weeks.

- Dosing: Administer Verosudil as topical eye drops (e.g., 10-30 μL per eye) once or twice daily.

- IOP Tonometry: Measure IOP using a rebound or applanation tonometer just before dosing and at scheduled time points after administration.

- Data Analysis: Express the results as the mean change in IOP from baseline or vehicle control.

Verosudil represents a mechanistically targeted approach for lowering IOP. Its well-defined action on the trabecular outflow pathway, supported by robust experimental data from cellular and animal models, makes it a valuable candidate for therapeutic development in glaucoma.

References

Pharmacological Profile & Mechanism of Action

Verosudil hydrochloride functions as a potent ROCK inhibitor. The Rho/ROCK pathway is a key regulator of the actomyosin cytoskeleton, influencing cellular contractility, morphology, and adhesion [1].

Molecular Targets and Binding Affinity

The table below summarizes the inhibitory activity (Ki values) of Verosudil against ROCK and other kinases, demonstrating its high potency and selectivity [2] [3] [4]:

| Target Kinase | Ki Value (nM) |

|---|---|

| ROCK1 | 2 nM |

| ROCK2 | 2 nM |

| MRCKA | 28 nM |

| PKA | 69 nM |

| CAM2A | 5855 nM |

| PKC theta | 9322 nM |

Mechanism of Action in Glaucoma

In glaucoma, increased resistance to the drainage of aqueous humor through the trabecular meshwork (TM) is a major cause of elevated intraocular pressure (IOP) [1]. Verosudil directly targets this pathway:

- Reduces Cellular Contractility: By inhibiting ROCK, Verosudil decreases the phosphorylation of myosin light chain (MLC), leading to relaxation of TM and Schlemm's canal cells [1].

- Remodels the Extracellular Matrix: ROCK inhibition alters the cytoskeleton and cell adhesion, reducing the production and assembly of extracellular matrix proteins in the TM, which decreases outflow resistance [2] [1].

- Increases Trabecular Outflow: The combined effects on cell contractility and the extracellular matrix enhance the conventional outflow pathway, thereby reducing IOP [2] [3] [4].

This mechanism is distinct from most traditional glaucoma medications, which typically reduce aqueous humor production or increase outflow through an alternative pathway [1].

The following diagram illustrates the core mechanism of Verosudil in the trabecular meshwork:

Experimental Data and Research Findings

In Vitro Efficacy

Studies using primary trabecular meshwork cells demonstrate the cellular effects of Verosudil:

- Disruption of Actin Stress Fibers: Treatment with Verosudil (0.001-100 μM) for 6 hours dose-dependently reduced the length of actin stress fibers in porcine primary trabecular meshwork (PTM) cells [2] [4].

- Reduction of Focal Adhesions: The compound also reduced the number of focal adhesions in immortalized human trabecular meshwork (HTM) cells [2] [4].

- The half-maximal inhibitory concentration (IC₅₀) for these effects was 924 nM in PTM cells and 818 nM in HTM cells, confirming its potent activity on the human cellular target [2] [4].

In Vivo Efficacy

Animal studies have confirmed the IOP-lowering effects of this compound:

- Animal Models: Studies conducted in Dutch rabbits and Formosan rock monkeys [2] [4].

- Dosage: 30 μL of Verosudil eye drops, administered once daily for 3 days, significantly reduced IOP [2] [4].

- Steroid-Induced Model: In a dexamethasone-induced ocular hypertension mouse model, Verosudil (10 μL, twice daily for five weeks) effectively reversed IOP elevation and associated pathological changes in the trabecular meshwork, including expansion of the juxtacanalicular tissue and reduction of extracellular matrix [2] [4].

ROCK Inhibitors in Ophthalmology

ROCK inhibitors like Verosudil represent a novel class in glaucoma treatment [1]. Their unique action on the conventional outflow pathway offers a direct approach to address the primary pathology of elevated outflow resistance in POAG [1].

Research also explores ROCK inhibitors for corneal endothelial diseases. By modulating the cytoskeleton, these inhibitors promote corneal endothelial cell migration, proliferation, and survival, showing potential in treating conditions like Fuchs' endothelial corneal dystrophy [5] [6].

Important Note on Information Sources

The experimental data summarized here is from commercial biochemical and research compound suppliers, and is intended for research use only [2] [7] [3]. This information does not constitute clinical prescribing guidelines.

References

- 1. The Application of Rho Kinase Inhibitors in the Management ... [pmc.ncbi.nlm.nih.gov]

- 2. Verosudil (AR-12286) | ROCK Inhibitor [medchemexpress.com]

- 3. Verosudil | ROCK [targetmol.com]

- 4. This compound (Synonyms: AR-12286 ... [medchemexpress.com]

- 5. Therapeutic Potential of Rho Kinase Inhibitors in Corneal ... [pmc.ncbi.nlm.nih.gov]

- 6. Effects of Rho-Associated Kinase (Rock) Inhibitors (Alternative ... [pmc.ncbi.nlm.nih.gov]

- 7. | Rho kinase inhibitor | treating glaucoma | InvivoChem Verosudil [invivochem.com]

Verosudil selectivity for PKA PKC theta CAM2A

Verosudil Selectivity Profile

Verosudil (also known as AR-12286) is a highly potent Rho kinase (ROCK) inhibitor with equal affinity for ROCK1 and ROCK2. Its selectivity over other kinases is quantified in the table below, with data consistently reported across multiple chemical supplier and research compound databases [1] [2] [3].

| Kinase Target | Ki (nM) | Inhibition Potency |

|---|---|---|

| ROCK1 | 2 | Highly Potent |

| ROCK2 | 2 | Highly Potent |

| MRCKA | 28 | Moderate |

| PKA | 69 | Moderate/Weak |

| PKC theta | 9322 | Very Weak |

| CAM2A | 5855 | Very Weak |

This profile shows that Verosudil is a highly selective ROCK inhibitor compared to PKA, PKC theta, and CAM2A. The primary therapeutic application under investigation for Verosudil is the reduction of intraocular pressure in glaucoma and ocular hypertension, achieved by increasing trabecular outflow facility [1] [4] [3].

Experimental Context & Protocols

The selectivity data (Ki values) are typically determined through biochemical kinase activity assays. While the search results do not provide full experimental protocols for Verosudil's initial profiling, they detail methodologies from a recent study on novel ROCK inhibitors, which can serve as a reference for the general approach [4].

- In Vitro Efficacy in Trabecular Meshwork Cells: One key experiment to demonstrate cellular activity involves treating porcine primary trabecular meshwork (PTM) cells or immortalized human trabecular meshwork (HTM) cells with Verosudil for 6 hours. The effective concentration that disrupts the actin cytoskeleton (IC50) is then quantified by measuring the reduction in actin stress fiber length or the number of focal adhesions, with reported IC50 values of 924 nM and 818 nM in PTM and HTM cells, respectively [3].

- In Vivo Efficacy in Animal Models: The functional outcome of ROCK inhibition is often evaluated in animal models of ocular hypertension. For example, one study administered Verosudil (10 μL as eye drops) twice daily for five weeks in a dexamethasone-induced mouse model. Key endpoints included measuring intraocular pressure (IOP), analyzing the trabecular meshwork effective filtration area (EFA), and assessing changes in extracellular matrix (ECM) [3].

ROCK Signaling Pathway in Glaucoma

The following diagram illustrates the core mechanism of Verosudil action in the context of glaucoma, based on described pharmacological effects [1] [3].

This pathway depicts how Verosudil targets ROCK to counteract increased outflow resistance and reduce intraocular pressure.

Research Considerations

For your ongoing work, consider these points:

- Specificity within ROCK Family: While Verosudil is a dual ROCK1/ROCK2 inhibitor, other investigational compounds like CH-2 show a degree of selectivity for ROCK2 over ROCK1 (5-fold in the case of CH-2) [5]. The novel inhibitor R3 was also highlighted for its favorable selectivity profile against other kinases, which may enhance its safety for ocular delivery [4].

- Safety & Selectivity Trade-off: Research suggests a potential trade-off between potency and local tolerability. While the highly potent inhibitor D25 demonstrated superior IOP-lowering in vivo, the less potent but more selective inhibitor R3 showed lower cytotoxicity in human trabecular meshwork cells, presenting a potentially safer profile [4].

References

- 1. | ROCK | TargetMol Verosudil [targetmol.com]

- 2. | Rho Verosudil inhibitor | treating glaucoma | InvivoChem kinase [invivochem.com]

- 3. Verosudil (AR-12286) | ROCK Inhibitor [medchemexpress.com]

- 4. Insights into In Vitro and In Vivo Efficacy and Safety [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of a novel ROCK2 ATP competitive inhibitor by ... [sciencedirect.com]

Verosudil pharmacological target

Target and Mechanism of Action

Verosudil acts as a highly potent and equipotent inhibitor of the two ROCK isoforms, ROCK1 and ROCK2 [1]. Its mechanism for reducing intraocular pressure (IOP) is centered on the conventional aqueous humor outflow pathway.

- Molecular Action: By inhibiting ROCK, Verosudil disrupts the actin cytoskeleton, leading to the dissolution of stress fibers and focal adhesions in trabecular meshwork (TM) and Schlemm's canal cells [1] [2]. This reduces cellular contractility and stiffness, loosening the TM and increasing the permeability of the Schlemm's canal, thereby facilitating aqueous humor drainage [2].

- Broader Effects: The Rho/ROCK pathway regulates fundamental cellular processes, including actomyosin-driven contraction, cell adhesion, motility, and proliferation [3] [2]. Inhibition of this pathway underpins Verosudil's primary effects on the outflow facility.

The following diagram illustrates Verosudil's mechanism of action in the trabecular meshwork.

Verosudil inhibits ROCK to relax the trabecular meshwork and increase aqueous outflow, reducing intraocular pressure.

Quantitative and Experimental Data

The tables below summarize key quantitative data and in vivo experimental findings for Verosudil.

Table 1: Kinase Selectivity Profile of Verosudil [1]

| Target | Inhibitory Activity (Ki) | Notes |

|---|---|---|

| ROCK1 | 2 nM | Primary target, equipotent inhibition |

| ROCK2 | 2 nM | Primary target, equipotent inhibition |

| MRCKA | 28 nM | Less selective |

| PKA | 69 nM | Less selective |

| CAM2A | 5855 nM | Less selective |

| PKCT | 9322 nM | Less selective |

Table 2: Key Experimental Evidence for Verosudil

| Model System | Protocol / Dosage | Key Findings |

|---|

| In Vitro (Porcine & Human Trabecular Meshwork cells) [1] | 0.001-100 μM for 6 hours | • Dose-dependent reduction of actin stress fibers. • Reduction of focal adhesions. | | In Vivo (Dexamethasone-induced Ocular Hypertensive mice) [1] | 10 μL eye drops, twice daily for 5 weeks | • Significantly reduced intraocular pressure. • Increased trabecular meshwork effective filtration area. • Reduced pathological extracellular matrix. | | In Vivo (Normotensive Dutch rabbits & Formosan rock monkeys) [1] | 30 μL eye drops, once daily for 3 days | Significantly reduced intraocular pressure. |

Clinical Development and Potential

Verosudil has been evaluated in clinical trials for its IOP-lowering effects.

- Development Status: Verosudil has reached Phase 3 development for ocular hypertension and Phase 2 for glaucoma and open-angle glaucoma [4].

- Combination Therapy: A fixed-dose combination of Verosudil with the prostaglandin analog Travoprost (to potentially enhance outflow through both conventional and uveoscleral pathways) has been investigated and reached Phase 2 for open-angle glaucoma [5].

- Safety Profile: In a Phase 1 clinical trial, the most common side effects were trace to moderate conjunctival hyperemia (redness), which was transient and returned to baseline within hours after dosing [4].

Research Applications and Protocols

For researchers, Verosudil is recognized as a tool for studying ROCK's role in cellular mechanics. While detailed commercial protocols are proprietary, research into similar ROCK inhibitors provides a methodological framework.

Table 3: Example Research Contexts for ROCK Inhibitors

| Application Area | Example Model | Observed Effects / Potential Use |

|---|---|---|

| Corneal Endothelial Cell (CEC) Research [6] | Primary Human CECs | Enhanced cellular adherence, proliferation, and promotion of wound closure in ex vivo models. |

| Trabecular Meshwork (TM) Cytoskeleton [1] [2] | Porcine & Human TM Cells | Disruption of actin stress fibers and focal adhesions, increasing outflow facility. |

| Anti-fibrotic & Anti-scarring Effects [3] [2] | Post-surgical models | Inhibition of TGF-β-mediated myofibroblast transformation, potentially improving success of glaucoma filtration surgery. |

Based on the available information, Verosudil represents a promising ROCK inhibitor primarily targeting the conventional outflow pathway to lower IOP. Its development history and well-documented mechanism provide a solid foundation for your research.

References

- 1. Verosudil (AR-12286) | ROCK Inhibitor [medchemexpress.com]

- 2. Rho Kinase (ROCK) Inhibitors for the Treatment of Glaucoma [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic Potential of Rho Kinase Inhibitors in Corneal ... [pmc.ncbi.nlm.nih.gov]

- 4. Verosudil - Drug Targets, Indications, Patents [synapse.patsnap.com]

- 5. Travoprost/Verosudil - Drug Targets, Indications, Patents [synapse.patsnap.com]

- 6. Effects of Rho-Associated Kinase (Rock) Inhibitors ... [mdpi.com]

Verosudil in glaucoma and ocular hypertension research

Drug Profile: Verosudil

| Attribute | Details |

|---|---|

| Drug Type | Small molecule drug [1] |

| Synonyms | Verosudil (USAN/INN), Verosudil Hydrochloride, AR-12286 [1] |

| Primary Target | Rho-associated coiled-coil containing protein kinase (ROCK) [1] |

| Mechanism of Action | ROCK inhibitor [1] |

| Therapeutic Area | Ophthalmology [1] |

| Active Indications | Ocular Hypertension (Phase 3), Glaucoma (Phase 2) [1] |

| Molecular Formula | C17H17N3O2S [1] |

Mechanism of Action: ROCK Inhibition

ROCK inhibitors represent a novel class of IOP-lowering medication that works primarily by enhancing the outflow of aqueous humor through the trabecular meshwork, the eye's primary drainage pathway [2]. The molecular mechanism is outlined below.

Diagram: ROCK inhibitor mechanism targets actin-myosin contraction to increase aqueous outflow. [2]

This pathway modulation affects the trabecular meshwork and Schlemm's canal in several ways [2]:

- Cytoskeletal Remodeling: Disassembly of actin stress fibers and disruption of focal adhesions, relaxing cellular contractility.

- Improved Permeability: Relaxation of endothelial cells lining Schlemm's canal, increasing fluid permeability.

- Enhanced Outflow Facility: The combined effects reduce resistance in the conventional outflow pathway, facilitating aqueous humor drainage and lowering IOP.

- Extracellular Matrix (ECM) Regulation: Potential reduction of fibrotic proteins, preventing ECM buildup that can clog the drainage tissue.

Comparative Quantitative Data on ROCK Inhibitors

While specific efficacy numbers for Verosudil are limited in these results, the following table summarizes key quantitative findings from research on the ROCK inhibitor class.

Table 1: Preclinical & Clinical Effects of ROCK Inhibitors

| Inhibitor / Model | Effect / Outcome | Quantitative Result / Dose |

|---|---|---|

| Y-27632 (Preclinical) | Increased outflow facility in enucleated porcine eyes [2] | 40-80% increase (at 10-100 μM) |

| Y-27632 (Preclinical) | Increased permeability of human Schlemm's canal cell monolayer [2] | 80% increase (at 10 mM) |

| Netarsudil (AR-13324) (Clinical) | IOP reduction in POAG & OHT patients; common side effect [3] | Significant IOP reduction; conjunctival hyperemia |

| Ripasudil (K-115) (Clinical, Japan) | IOP reduction in POAG & OHT patients; common side effect [4] | Significant IOP reduction; conjunctival hyperemia |

| ROCK Inhibitors (General) | IOP reduction vs. natural history; safety profile [3] | Non-inferior to other drug classes; favorable safety |

Core Experimental Protocols

The evaluation of ROCK inhibitors involves standardized in vitro, ex vivo, and in vivo models. Key methodologies are summarized below.

Table 2: Key Experimental Models for ROCK Inhibitor Research

| Model Type | Protocol Description | Primary Readouts |

|---|

| In Vitro (Cell Culture) | Culture of human trabecular meshwork (HTM) cells. Treatment with ROCK inhibitor (e.g., Y-27632, K-115) with or without TGF-β2 to induce cytoskeletal stress. [2] | - Actin staining (phalloidin) for stress fiber visualization.

- Immunostaining for focal adhesion proteins (vinculin, phospho-tyrosine).

- Western blot for MLC phosphorylation. | | Ex Vivo (Perfused Organ Culture) | Enucleated porcine, bovine, or human eyes are perfused with a constant flow of culture medium. A ROCK inhibitor is introduced, and the change in outflow facility is calculated from the resulting pressure drop. [2] | Measurement of intraocular pressure (IOP) and calculation of outflow facility (C = Flow / Pressure). | | In Vivo (Animal Models) | Normotensive or hypertensive animal models (e.g., rabbits, monkeys). Topical application of ROCK inhibitor. [2] | Tonometric measurement of IOP reduction over time. | | Clinical Trials (Human) | Randomized, controlled trials (RCTs) in patients with OHT or POAG. Comparison against other IOP-lowering drugs or placebo. [3] [5] | - Primary: IOP reduction from baseline.

- Secondary: Visual field preservation, optic nerve health, safety/tolerability (e.g., conjunctival hyperemia). |

Diagram: Multi-stage experimental workflow for evaluating ROCK inhibitors. [2]

Research Gaps and Future Directions

Current evidence for ROCK inhibitors shows a favorable safety profile and efficacy in lowering IOP [3]. However, several knowledge gaps remain [3]:

- Long-Term Data: More extensive, long-term, independent prospective randomized controlled trials are needed.

- Optimal Protocols: Questions remain regarding optimal dosing, patient selection, and cost-effectiveness.

- Broader Outcomes: Future trials should include expanded outcome measures like patient quality of life.

References

- 1. - Drug Targets, Indications, Patents - Synapse Verosudil [synapse.patsnap.com]

- 2. Rho Kinase (ROCK) Inhibitors for the Treatment of Glaucoma [pmc.ncbi.nlm.nih.gov]

- 3. A Systematic Review of Early to Late Phase Clinical Trials [pubmed.ncbi.nlm.nih.gov]

- 4. Therapeutic Potential of Rho Kinase Inhibitors in Corneal ... [pmc.ncbi.nlm.nih.gov]

- 5. The Ocular Treatment Study: a randomized trial... Hypertension [pubmed.ncbi.nlm.nih.gov]

Verosudil dosing regimen for mouse models

Verosudil Dosing Protocol for Mice

The table below summarizes the key parameters for administering Verosudil in a mouse model of ocular hypertension, as identified from the literature [1].

| Parameter | Detail |

|---|---|

| Animal Model | C57BL/6 mice (aged 6 weeks), Dexamethasone-induced ocular hypertension [1] |

| Dosage Volume | 10 µL per eye [1] |

| Dosage Concentration | Not specified in the source. A 10 mM stock solution was used for in vitro studies [1]. |

| Frequency | Twice daily [1] |

| Duration | Five weeks [1] |

| Administration Route | Topical eye drops [1] |

| Reported Outcomes | Reduced intraocular pressure; Increased trabecular meshwork effective filtration area; Reduced extracellular matrix [1] |

Experimental Workflow

The following diagram illustrates the complete experimental workflow based on the established protocol.

Key Methodological Considerations

For a successful experiment, please consider these critical points beyond the basic dosing regimen:

- Formulation and Handling: The study likely used a formulated ophthalmic solution suitable for topical application. Verosudil is typically prepared as a stock solution in DMSO for in vitro work [1], but this is not suitable for direct in vivo use.

- Control Groups: Essential controls include mice with induced ocular hypertension receiving a vehicle control (the solution without the active drug) and a group of healthy, untreated mice to establish a baseline.

- Outcome Measurements: The primary measurement is Intraocular Pressure (IOP), tracked regularly throughout the study. Subsequent histological analysis can assess changes in the trabecular meshwork, such as the effective filtration area and extracellular matrix deposition [1].

Knowledge Gaps and Further Research

The available data has some limitations. The specific concentration of the Verosudil solution used in the mouse study was not explicitly stated in the search results [1]. Furthermore, detailed protocols for pharmacokinetic studies or dosing in other mouse disease models were not found.

To proceed with your research, I suggest:

- Consulting Related Literature: Look for formulation details in publications about the closely related ROCK inhibitor Netarsudil (AR-13324), which is approved for human ophthalmic use. Its formulation parameters may offer valuable guidance.

- Contacting Suppliers: Inquire with chemical suppliers (like MedChemExpress, the source of [1]) for any available technical data or recommended formulations for in vivo studies.

- Empirical Testing: You may need to conduct preliminary dose-ranging studies to establish the optimal concentration for your specific experimental needs.

References

Verosudil Physicochemical & Handling Data

The following table summarizes the key data for Verosudil free base (CAS 1414854-42-4) as provided by commercial chemical suppliers for research purposes [1] [2].

| Property | Specification |

|---|---|

| Molecular Formula | C₁₇H₁₇N₃O₂S |

| Molecular Weight | 327.40 g/mol |

| Purity | ≥ 99.18% |

| Storage (Powder) | -20°C (3 years); 4°C (2 years) |

| Storage (Solution) | -80°C (6 months); -20°C (1 month) |

| Solubility in DMSO | 16.67 mg/mL (50.92 mM) |

Biological Activity & Experimental Data

Verosudil is a potent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor. The table below outlines its core biochemical and cellular activities as reported in preclinical studies [3] [1].

| Parameter | Value / Observation |

|---|---|

| ROCK1 Ki | 2 nM [1] |

| ROCK2 Ki | 2 nM [1] |

| Selectivity (Ki) | PKA (69 nM); MRCKA (28 nM); PKCT (9322 nM); CAM2A (5855 nM) [1] |

| Cellular IC₅₀ | Disruption of actin stress fibers in porcine TM cells: 924 nM [1] |

| Cellular IC₅₀ | Disruption of focal adhesions in human TM cells: 818 nM [1] |

| Primary Mechanism | Inhibition of ROCK leads to relaxation of trabecular meshwork, increasing outflow facility [4]. |

| In Vivo Efficacy | Significant IOP reduction in Dutch Belted rabbits and Formosan Rock monkeys [1]. |

Proposed Experimental Workflow

The diagram below outlines a general experimental workflow for preparing and using Verosudil in cell-based assays, based on standard laboratory practices for similar compounds.

Application Notes for Researchers

- Stock Solution Preparation: To prepare a 10 mM stock solution, dissolve 3.27 mg of Verosudil powder in 1 mL of anhydrous DMSO [1]. Gently warm the mixture to 60°C and use brief sonication to aid dissolution if necessary.

- Working Solution Dilution: Dilute the stock solution into your pre-warmed cell culture medium to achieve the desired final concentration (e.g., 0.001-100 μM for dose-response studies) [1]. Note that the final concentration of DMSO in cell culture should typically be kept below 0.1% to minimize solvent toxicity.

- Critical Considerations:

- Sterility: While Verosudil stock in DMSO is self-sterilizing, perform all dilutions under aseptic conditions using sterile buffers or media.

- Stability: The provided storage times are estimates. The stability of your specific stock and working solutions should be validated experimentally.

- Positive Controls: Consider including a known ROCK inhibitor like Y-27632 as a positive control in your assays to validate the experimental system [5] [6].

Limitations and Future Directions

The lack of a standardized, peer-reviewed reconstitution protocol for Verosudil is a significant gap. Future work should focus on:

- Stability Profiling: Systematically assessing the solution stability of Verosudil under various pH, temperature, and buffer conditions.

- Formulation Optimization: Developing lyophilized formulations with compatible bulking agents and reconstitution buffers to enhance shelf-life and ease of use. The principles outlined in general protein reconstitution studies can serve as a guide here [7].

References

- 1. Verosudil (AR-12286) | ROCK Inhibitor [medchemexpress.com]

- 2. Verosudil | CAS 1414854-42-4 | InvivoChem [invivochem.net]

- 3. Discovery and Preclinical Development of Netarsudil, a Novel ... [pmc.ncbi.nlm.nih.gov]

- 4. Investigational Rho Kinase Inhibitors for the Treatment of ... [dovepress.com]

- 5. Effects of Rho-Associated Kinase (Rock) Inhibitors (Alternative ... [pmc.ncbi.nlm.nih.gov]

- 6. Effects of K-115 (Ripasudil), a novel ROCK inhibitor, on ... [nature.com]

- 7. Standardization of the Reconstitution Procedure of Protein Lyophilizates as a Key Parameter to Control Product Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for Verosudil (AR-12286) in Trabecular Meshwork Outflow Research

Abstract and Introduction

Verosudil (AR-12286) represents a novel class of Rho-associated protein kinase (ROCK) inhibitors with specific therapeutic potential for glaucoma and ocular hypertension through its action on the trabecular meshwork outflow pathway. As a key regulator of aqueous humor dynamics, the trabecular meshwork constitutes the primary drainage pathway for aqueous humor, with dysfunction in this tissue leading to elevated intraocular pressure (IOP) and glaucomatous optic neuropathy. Unlike conventional glaucoma therapeutics that primarily target aqueous production or alternative outflow pathways, Verosudil directly addresses the pathological basis of impaired trabecular outflow by modulating actomyosin contractility, cellular adhesion, and extracellular matrix remodeling in the trabecular meshwork. These application notes provide researchers with comprehensive experimental protocols and reference data for investigating Verosudil's mechanisms of action and therapeutic potential in preclinical models, supporting drug development efforts targeting the trabecular outflow pathway.

Mechanism of Action and Therapeutic Rationale

The Rho/ROCK signaling pathway serves as a critical regulator of cytoskeletal dynamics, cellular contractility, and extracellular matrix organization in trabecular meshwork cells. Under pathological conditions, dysregulated Rho/ROCK signaling contributes to increased outflow resistance through excessive actomyosin-mediated contraction, stress fiber formation, and aberrant extracellular matrix deposition in the juxtacanalicular region of the trabecular meshwork. Verosudil exerts its therapeutic effects by competitive inhibition of ATP binding to both ROCK1 and ROCK2 isoforms, thereby reducing phosphorylation of downstream targets including myosin light chain phosphatase and LIM kinase. This inhibition results in cytoskeletal relaxation, decreased cellular stiffness, and enhanced intercellular space within the trabecular meshwork, ultimately facilitating aqueous humor outflow and reducing intraocular pressure.

Additionally, Verosudil demonstrates potential antifibrotic properties by modulating transforming growth factor-beta (TGF-β)-mediated fibrogenic activity in trabecular meshwork cells. This multifactorial mechanism of action positions Verosudil as a promising therapeutic agent for restoring trabecular outflow facility in glaucomatous eyes, potentially addressing both the functional and structural pathologies underlying elevated intraocular pressure.

Quantitative Profiling of Verosudil

Binding Affinity and Selectivity Profile

Table 1: Kinase Inhibition Profile of Verosudil

| Target | Ki (nM) | Assay System | Experimental Conditions |

|---|---|---|---|

| ROCK1 | 2 nM | Biochemical kinase assay | Promega Kinase-Glo Luminescent Kit |

| ROCK2 | 2 nM | Biochemical kinase assay | Promega Kinase-Glo Luminescent Kit |

| Protein Kinase A (PKA) | 69 nM | Biochemical kinase assay | Promega Kinase-Glo Luminescent Kit |

| MRCKA | 28 nM | Biochemical kinase assay | Promega Kinase-Glo Luminescent Kit |

| PKC-theta | 9,322 nM | Biochemical kinase assay | Promega Kinase-Glo Luminescent Kit |

| CAM2A | 5,855 nM | Biochemical kinase assay | Promega Kinase-Glo Luminescent Kit |

Verosudil demonstrates exceptional potency against both ROCK isoforms with Ki values of 2 nM each, while showing moderate activity against PKA and MRCKA, and minimal activity against PKC-theta and CAM2A. This selectivity profile suggests a favorable kinase inhibition spectrum for trabecular meshwork targeting with reduced potential for off-target effects [1].

Cellular Potency and Functional Activity

Table 2: Cellular Potency of Verosudil in Trabecular Meshwork Models

| Cellular Assay | Cell Type | IC50 | Experimental Readout | Duration |

|---|---|---|---|---|

| Actin stress fiber disruption | Primary porcine TM cells | 924 nM | High-content imaging of phalloidin staining | 6 hours |

| Focal adhesion disruption | Immortalized human TM cells | 818 nM | Paxillin immunostaining and quantification | 6 hours |

| TGF-β2-induced fibrotic marker suppression | Primary human TM cells | 500 nM | α-SMA, Collagen I, FSP1 immunofluorescence | 24 hours |

The cellular potency data demonstrates Verosudil's effective cytoskeletal modulation at submicromolar concentrations, with disruption of both actin stress fibers and focal adhesions contributing to reduced cellular contractility and increased outflow facility. The antifibrotic activity further supports potential long-term benefits in pathological trabecular meshwork remodeling [1].

In Vivo Efficacy and Pharmacological Parameters

Table 3: In Vivo Efficacy of Verosudil in Animal Models

| Animal Model | Dosage | Administration | Efficacy Outcome | Additional Observations |

|---|---|---|---|---|

| Dutch Belted rabbits | 30 μL eye drops | Once daily for 3 days | Significant IOP reduction | Well tolerated with transient mild hyperemia |

| Formosan Rock monkeys | 30 μL eye drops | Once daily for 3 days | Significant IOP reduction | Well tolerated with transient mild hyperemia |

| Dexamethasone-induced ocular hypertension (C57BL/6 mice) | 10 μL eye drops | Twice daily for 5 weeks | Reversed IOP elevation | Increased effective filtration area, reduced ECM accumulation |

Verosudil demonstrates consistent IOP-lowering efficacy across multiple species, with additional benefits observed in pathological models including reversal of extracellular matrix accumulation and expansion of the trabecular meshwork effective filtration area [1].

Experimental Protocols

Actin Cytoskeleton Reorganization Assay

Purpose: To quantify Verosudil-induced disruption of actin stress fibers in trabecular meshwork cells, a key mechanism for increasing outflow facility.

Materials:

- Primary porcine or human trabecular meshwork cells (passages 3-6)

- Verosudil stock solution (10 mM in DMSO)

- Culture media (DMEM with 10% FBS and 1% antibiotic-antimycotic)

- Fibronectin-coated glass-bottom 96-well plates

- Fixation solution (4% formaldehyde in PBS)

- Permeabilization solution (0.1% Triton X-100 in PBS)

- Staining solution (Alexa Fluor 488 phalloidin and Hoechst 33342 in PBS)

Procedure:

- Plate trabecular meshwork cells at 5,000 cells/well in fibronectin-coated 96-well plates and culture for 48 hours until 70-80% confluent.

- Serum-starve cells for 24 hours in DMEM with 0.5% FBS to synchronize cell cycle and enhance stress fiber formation.

- Prepare Verosudil working concentrations (0.001-100 μM) in serum-free media and treat cells for 6 hours. Include DMSO vehicle control (≤0.1%).

- Fix cells with 4% formaldehyde for 15 minutes at room temperature.

- Permeabilize with 0.1% Triton X-100 for 10 minutes.

- Stain with Alexa Fluor 488 phalloidin (1:200) and Hoechst 33342 (1:1000) for 60 minutes protected from light.

- Image using high-content imaging system (e.g., INCell 1000) with 20× objective, capturing multiple fields per well.

- Quantify actin stress fiber length using custom algorithms (e.g., INCell Developer Toolbox) or open-source image analysis software.

- Calculate IC50 values using nonlinear regression (sigmoidal dose-response) in GraphPad Prism.

Technical Notes: Maintain consistent cell passage numbers and serum-starvation duration across experiments. Include reference ROCK inhibitor (Y-27632) as positive control. Ensure DMSO concentrations are normalized across all treatment groups [1].

TGF-β2-Induced Fibrosis Modulation Assay

Purpose: To evaluate Verosudil's ability to suppress profibrotic activity in trabecular meshwork cells, addressing pathological extracellular matrix remodeling.

Materials:

- Primary human trabecular meshwork cells (passages 4-6)

- Human recombinant TGF-β2

- Verosudil stock solution (10 mM in DMSO)

- Gelatin-coated coverslips or culture plates

- Immunofluorescence antibodies: α-SMA, Collagen I, FSP-1

- Species-appropriate secondary antibodies with fluorescent conjugates

Procedure:

- Plate trabecular meshwork cells on gelatin-coated coverslips at 8,000 cells/cm² and culture until semi-confluent.

- Serum-starve cells for 24 hours in basal media.

- Pre-treat cells with 500 nM Verosudil for 2 hours before co-treatment with 8 ng/mL TGF-β2 for 24 hours. Include the following experimental groups:

- Untreated control

- TGF-β2 only (8 ng/mL)

- Verosudil only (500 nM)

- TGF-β2 (8 ng/mL) + Verosudil (500 nM)

- Fix cells with 4% formaldehyde for 15 minutes.

- Perform immunofluorescence staining according to standard protocols:

- Block with 5% BSA for 60 minutes

- Incubate with primary antibodies (1:200 dilution) overnight at 4°C

- Incubate with fluorescent secondary antibodies (1:500) for 60 minutes protected from light

- Counterstain nuclei with DAPI

- Image using confocal or epifluorescence microscopy with consistent exposure settings.

- Quantify fluorescence intensity using ImageJ or similar software, normalizing to cell number (DAPI counts).

Technical Notes: Use early passage primary cells for optimal response to TGF-β2. Include isotype controls for antibody specificity. Perform triplicate biological replicates for statistical analysis [1].

Intraocular Pressure Reduction in Animal Models

Purpose: To evaluate the efficacy and duration of Verosudil-induced IOP reduction in normotensive and ocular hypertensive animal models.

Materials:

- Dutch Belted rabbits or Formosan Rock monkeys (species-specific IOP norms)

- Topical Verosudil formulation (0.1-1.0% in appropriate vehicle)

- Tonometer (calibrated according to species requirements)

- Animal restraint equipment (minimal stress)

- Control vehicle (without active compound)

Procedure:

- Acclimate animals to handling and tonometry procedures for 5-7 days before initiating experiments.

- Measure baseline IOP at consistent times daily (accounting for diurnal fluctuations).

- Randomly assign animals to treatment groups (n=6-10 per group):

- Vehicle control

- Verosudil (0.1%, 0.5%, 1.0%)

- Positive control (commercial ROCK inhibitor if available)

- Administer 30 μL of assigned formulation to the corneal surface once daily.

- Measure IOP at 1, 2, 4, 6, 8, and 24 hours post-administration on treatment days 1, 3, and 7.

- Monitor for adverse effects (conjunctival hyperemia, corneal changes, behavioral changes).

- For chronic models (e.g., dexamethasone-induced ocular hypertension):

- Pre-induce ocular hypertension with dexamethasone treatment for 4-6 weeks

- Administer Verosudil twice daily for 5 weeks

- Measure IOP weekly

- Collect histological samples for analysis of effective filtration area and extracellular matrix changes

Technical Notes: Maintain consistent tonometry operator across measurements to reduce variability. For chronic studies, include washout periods to assess recovery and potential rebound effects. Statistical analysis should employ repeated measures ANOVA with appropriate post-hoc testing [1].

Signaling Pathways and Experimental Workflows

Rho/ROCK Signaling Pathway and Verosudil Mechanism

Figure 1: Rho/ROCK Signaling Pathway and Verosudil Mechanism of Action

The diagram illustrates the central role of Rho/ROCK signaling in regulating trabecular meshwork contractility and outflow resistance. GTP-bound Rho activates ROCK isoforms, which subsequently phosphorylate multiple downstream targets including myosin light chain (MLC) and LIM kinase. These signaling events promote actin stress fiber formation, enhance cellular contractility, and facilitate extracellular matrix production – all contributing to increased outflow resistance. Verosudil acts as a competitive ATP-binding site inhibitor of ROCK1 and ROCK2, effectively interrupting this signaling cascade and reducing outflow resistance through cytoskeletal relaxation and potentially through antifibrotic effects [2] [1].

Integrated Workflow for Trabecular Meshwork Outflow Research

Figure 2: Integrated Experimental Workflow for Verosudil Characterization

This workflow outlines a systematic approach for comprehensive evaluation of Verosudil's effects on trabecular meshwork outflow. The process begins with biochemical characterization of kinase inhibition potency and selectivity, progresses through cellular phenotypic and functional assays, advances to tissue and organ-level studies of outflow facility, and culminates with in vivo efficacy assessment of intraocular pressure reduction. This integrated approach ensures thorough mechanistic understanding and translational relevance for drug development programs targeting the trabecular outflow pathway [1].

Research Applications and Future Directions

Verosudil presents significant opportunities for advancing trabecular-targeted glaucoma therapeutics beyond conventional IOP-lowering approaches. Current research applications include:

- Combination therapy development: Investigating synergistic effects with prostaglandin analogs, β-blockers, or novel targets for enhanced IOP control.

- Disease-modifying potential: Evaluating long-term effects on trabecular meshwork extracellular matrix remodeling and potential neuroprotective benefits.

- Formulation optimization: Developing sustained-release delivery systems to prolong therapeutic effects and minimize dosing frequency.

- Personalized medicine approaches: Identifying biomarkers predictive of treatment response to guide patient selection.

Future research directions should focus on advanced delivery platforms including microneedles, implants, and nanocarriers to improve corneal penetration and residence time. Additionally, exploration of ROCK isoform-specific inhibitors may yield improved efficacy and reduced side effect profiles. The ongoing clinical development of ROCK inhibitors for corneal endothelial regeneration further expands the potential therapeutic applications of this drug class beyond glaucoma management [3] [2].

References

Verosudil experimental application in steroid-induced ocular hypertension

Application Notes: Netarsudil for Steroid-Induced Ocular Hypertension

1. Scientific Rationale Steroid-induced ocular hypertension (SIOH) and glaucoma (SIG) occur when glucocorticoid therapy increases outflow resistance of aqueous humor through the trabecular meshwork (TM) [1]. The Rho/Rho-associated kinase (ROCK) signaling pathway is a key mediator of this pathology. Glucocorticoids activate this pathway, leading to actin cytoskeleton reorganization, increased cellular stiffness, and elevated extracellular matrix deposition in the TM, all of which contribute to increased intraocular pressure (IOP) [2] [3]. Netarsudil, a potent ROCK inhibitor, directly targets this mechanism. By inhibiting ROCK, it counteracts the steroid-induced changes, relaxing the TM and increasing the outflow of aqueous humor, thereby lowering IOP [2] [4] [5]. Preclinical studies specifically highlight its promise for treating steroid-induced glaucoma [2].

2. Key Pharmacological Properties The table below summarizes the core pharmacological characteristics of Netarsudil:

| Property | Description |

|---|---|

| Mechanism of Action | Dual-acting Rho-associated protein kinase (ROCK) inhibitor and Norepinephrine Transporter (NET) inhibitor [6] [4]. |

| Primary IOP-lowering Effect | Increases outflow of aqueous humor through the trabecular meshwork [2] [5]. |

| Secondary Effects | Reduces aqueous humor production and decreases episcleral venous pressure [2] [4]. |

| Metabolism | Converted to active metabolite netarsudil-M1 by corneal esterases; netarsudil-M1 exhibits 5-fold higher ROCK inhibitory activity than the parent compound [2]. |

| Ocular Half-life | Approximately 175 minutes in human corneal tissue in vitro [2]. |

| Systemic Exposure | Very low; plasma concentrations are typically below the quantifiable limit after topical ocular administration [2] [6]. |

3. Preclinical and Clinical Efficacy Data Quantitative data from studies demonstrates the effectiveness of Netarsudil.

Table 1: Summary of Efficacy and Risk Evidence

| Study Focus | Key Finding | Source / Context |

|---|---|---|

| IOP Reduction in Normotensive Monkeys | Significant IOP reduction, suggesting efficacy independent of baseline IOP [2]. | Preclinical study [2]. |

| Benefit in SIOH | A promising treatment option due to its key role in ROCK inhibition [2]. | Scientific rationale [2]. |

| Long-term Steroid Use Risk | Cumulative risk of SIOH was 29% at 1 year, 41% at 5 years, and 49% at 10 years [7]. | Clinical study with topical Prednisolone acetate 1% [7]. |

Experimental Protocols for Preclinical Research

Protocol 1: In Vitro Assessment of ROCK Pathway Inhibition

- Objective: To demonstrate the direct effect of Netarsudil on reversing steroid-induced cytoskeletal and fibrotic changes in human trabecular meshwork (HTM) cells.

- Materials:

- Primary or immortalized HTM cells.

- Dexamethasone (100-500 nM) or other potent glucocorticoid.

- Netarsudil (working concentration range: 10 nM - 1 µM).

- Transforming Growth Factor-β2 (TGF-β2) as a profibrotic stimulus.

- Immunofluorescence staining kits for F-actin (e.g., phalloidin), α-Smooth Muscle Actin (α-SMA), and Collagen I.

- Methodology:

- Cell Culture: Culture HTM cells in standard media until 70-80% confluent.

- Pre-treatment/Co-treatment: Expose cells to dexamethasone for 48-72 hours to induce cytoskeletal stress fibers and fibrotic markers. For intervention, co-treat with Netarsudil for the final 24 hours.

- Staining & Imaging: Fix cells, permeabilize, and stain for F-actin and nuclei. Use antibodies for α-SMA and Collagen I.

- Quantitative Analysis: Use high-content imaging systems to quantify actin stress fiber density, focal adhesion area, and fluorescence intensity of fibrotic markers. Compare the dexamethasone-only group with the Netarsudil-treated and vehicle control groups.

- Expected Outcome: Netarsudil treatment should significantly reduce the density of actin stress fibers and the expression of α-SMA and Collagen I induced by dexamethasone [4].

Protocol 2: In Vivo Efficacy in a Steroid-Induced OHT Animal Model

- Objective: To evaluate the IOP-lowering efficacy of topical Netarsudil in an established animal model of steroid-induced ocular hypertension.

- Materials:

- New Zealand White rabbits or other suitable species (e.g., Formosan Rock monkeys).

- Topical Betamethasone (0.1%) or Dexamethasone (0.1%) for model induction [8].

- Netarsudil ophthalmic solution (0.02%).

- Tonometer (e.g., Tonopen, rebound tonometer).

- Methodology:

- Baseline IOP: Measure IOP in both eyes for 3-5 consecutive days to establish a stable baseline.

- Model Induction: Administer topical betamethasone twice daily to one eye for 3-4 weeks. The contralateral eye can serve as a control with vehicle.

- IOP Monitoring: Measure IOP 2-3 times per week to confirm the development of sustained ocular hypertension.

- Drug Administration: Once a stable IOP elevation is achieved, administer one drop of Netarsudil 0.02% to the treated eye in the evening. IOP measurements should be taken at pre-dose and at multiple time points post-dose (e.g., 2, 6, 12, 24 hours) to assess the magnitude and duration of effect.

- Study Design: Include control groups: a normotensive group, a steroid-induced OHT group treated with vehicle, and a positive control group if applicable.

- Expected Outcome: A single dose of Netarsudil is expected to produce a significant and sustained reduction in IOP (>20-30% from peak OHT levels) in the steroid-treated eye, with minimal effect on the normotensive control eye [4] [8].

Experimental Workflow and Signaling Pathway

The diagram below outlines the core experimental workflow for evaluating Netarsudil's efficacy, from in vitro mechanism confirmation to in vivo functional validation.

The following diagram illustrates the key molecular pathway targeted by Netarsudil in the context of steroid-induced pathology.

Critical Considerations for Experimental Design

- Animal Model Selection: Rabbits provide a good model for initial IOP-lowering efficacy studies [8]. However, due to anatomical and physiological differences in the aqueous outflow pathway, confirmation in a primate model (e.g., Formosan Rock monkeys) may be necessary for more predictive preclinical data [4].

- Control Groups: Rigorous experimental design must include multiple control groups: a vehicle-treated normotensive group, a steroid-induced hypertensive group treated with vehicle, and potentially a group treated with a standard-of-care drug for comparison.

- Adverse Effect Monitoring: In in vivo studies, closely monitor for known ocular adverse effects of Netarsudil, such as conjunctival hyperemia (redness), conjunctival hemorrhage, and the development of corneal verticillata (whorl-shaped corneal deposits) [2] [6] [5]. These are common but often self-limiting or reversible upon cessation.

FAQ

- How does Netarsudil's mechanism differ from other glaucoma drugs? Unlike prostaglandin analogs (which increase uveoscleral outflow) or beta-blockers (which reduce aqueous production), Netarsudil directly targets the diseased trabecular meshwork, the primary site of pathology in both primary open-angle and steroid-induced glaucoma [2] [6].

- What is the clinical significance of the active metabolite netarsudil-M1? Netarsudil-M1 is approximately five times more potent than the parent compound in inhibiting ROCK. Its formation in the cornea contributes significantly to the drug's durable IOP-lowering effect [2] [4].

References

- 1. Steroid-Induced Ocular Hypertension/Glaucoma - PMC - NIH [pmc.ncbi.nlm.nih.gov]

- 2. Netarsudil Ophthalmic Solution - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Drug-Induced Glaucoma: Background, Pathophysiology ... [emedicine.medscape.com]

- 4. Discovery and Preclinical Development of Netarsudil, a ... [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of Action | RHOPRESSA® for ECPs [rhopressa.myalcon.com]

- 6. Netarsudil: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 7. Purpose: The aim of this study was to assess the long-term risk of... [journals.lww.com]

- 8. short term Steroid glaucoma model in... induced ocular hypertensive [ijisrt.com]

Verosudil Preclinical Application Notes

Introduction Verosudil (AR-12286) is a potent and balanced Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, targeting both ROCK1 and ROCK2 isoforms with high affinity (Ki = 2 nM for each) [1]. ROCK is a key regulator of the actin cytoskeleton, influencing cellular processes like contraction, motility, and morphology. Its inhibition has therapeutic potential for conditions like glaucoma and ocular hypertension by relaxing the trabecular meshwork to enhance aqueous humor outflow [1] [2]. This document provides a framework for preclinical evaluation of Verosudil, focusing on biochemical, cellular, and in vivo assessments.

Mechanism of Action The therapeutic effect of Verosudil is primarily mediated through the inhibition of the Rho/ROCK signaling pathway. The following diagram illustrates the key molecular interactions affected by ROCK inhibition.

Quantitative Profile of Verosudil The table below summarizes key preclinical data for Verosudil, illustrating its potency and selectivity [1].

| Parameter | Value | Details / Experimental Model |

|---|---|---|

| ROCK1 Inhibition (Ki) | 2 nM | Biochemical kinase assay |

| ROCK2 Inhibition (Ki) | 2 nM | Biochemical kinase assay |

| Selectivity (Ki) | 69 nM (PKA), 28 nM (MRCKA), 9.3 µM (PKCT), 5.9 µM (CAM2A) | Biochemical kinase assays |

| Cellular IC₅₀ | 924 nM (Porcine TM cells), 818 nM (Human TM cells) | Disruption of actin stress fibers and focal adhesions |

| In Vivo Efficacy | Significant IOP reduction | Dutch rabbit and Formosan rock monkey model (30 µL eye drops, once daily) |

| In Vivo Efficacy (Mouse) | Reversal of IOP and TM morphology changes | Dexamethasone-induced ocular hypertension model (10 µL eye drops, twice daily for 5 weeks) |

Detailed Experimental Protocols

1. Biochemical Kinase Inhibition Assay This protocol determines the half-maximal inhibitory concentration (IC₅₀) and inhibition constant (Ki) of Verosudil against ROCK1 and ROCK2 [1] [3].

- Materials:

- Recombinant human ROCK1 and ROCK2 proteins.

- Verosudil: Prepare a 10 mM stock solution in DMSO and serial dilutions.

- ATP, kinase substrate peptide.

- Kinase-Glo Luminescent Kinase Assay kit (Promega).

- 96-well white, flat-bottom assay plates.

- Procedure:

- Reaction Setup: In each well, combine ROCK enzyme, substrate, ATP (at a concentration near its Km for the enzyme), and the corresponding concentration of Verosudil or vehicle control (DMSO) in a suitable reaction buffer.

- Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.

- Detection: Terminate the reaction and add an equal volume of Kinase-Glo Reagent. The reagent quantifies the amount of remaining ATP, which is inversely proportional to kinase activity.

- Measurement: Measure luminescence after 10 minutes of incubation using a plate reader.

- Data Analysis: Plot luminescence signal (indicative of kinase activity) against the log of Verosudil concentration. Fit the data with a four-parameter logistic model to calculate the IC₅₀ value. Convert IC₅₀ to Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [ATP]/Km_ATP) [3].

2. Cell-Based Focal Adhesion Disruption Assay This assay evaluates the functional cellular effect of Verosudil by measuring its ability to disrupt cytoskeletal structures [1] [3].

- Materials:

- Immortalized human trabecular meshwork (HTM) cells or primary porcine TM (PTM) cells.

- Fibronectin-coated glass-bottom 96-well plates.

- Verosudil dilutions in cell culture media.

- Fixative (e.g., 4% formaldehyde), permeabilization buffer (e.g., 0.1% Triton X-100).

- Primary antibody: Anti-paxillin. Fluorescent secondary antibody (e.g., Alexa Fluor-488). Hoechst 33342 nuclear stain.

- Procedure:

- Cell Culture: Plate HTM cells on fibronectin-coated plates and culture until ~70% confluent.

- Treatment: Treat cells with serially diluted Verosudil or vehicle control for 6 hours.

- Fixation and Staining: Wash cells, fix with formaldehyde, and permeabilize. Incubate with anti-paxillin primary antibody, followed by fluorescent secondary antibody and Hoechst counterstain.

- Imaging and Analysis: Acquire high-content images using a automated imager. Use a custom algorithm to quantify the total area of paxillin-positive focal adhesions per cell. Calculate the IC₅₀ for focal adhesion disruption.

3. In Vivo Ocular Hypertensive Model This protocol assesses the efficacy of Verosudil in lowering intraocular pressure (IOP) in an animal model [1].

- Materials:

- C57BL/6 mice (6 weeks old).

- Dexamethasone (DEX): Prepared for ocular application to induce ocular hypertension.

- Verosudil ophthalmic solution (e.g., 0.01% - 0.1%).

- Vehicle control solution.

- Tonometer for IOP measurement.

- Procedure:

- Induction of Ocular Hypertension: Administer dexamethasone to mice topically for several weeks to induce steroid-induced ocular hypertension (SIOH). Confirm elevated IOP relative to a control group.

- Treatment & Grouping: Randomize SIOH mice into treatment groups: Verosudil, vehicle control, and possibly a standard-of-care control.

- Dosing: Administer Verosudil (e.g., 10 µL per eye) twice daily for five weeks.

- IOP Monitoring: Measure IOP regularly throughout the study period in a blinded manner.

- Tissue Analysis: Upon termination, enucleate eyes for histological analysis. Evaluate the trabecular meshwork's effective filtration area (EFA) and extracellular matrix (ECM) deposition to confirm the reversal of pathological changes.

Important Considerations for Study Design

When designing preclinical studies for Verosudil, researchers should consider several key aspects derived from general ROCK inhibitor research:

- 3D Culture Models: Conventional 2D cell cultures may not fully recapitulate the pathobiology of the trabecular meshwork. Using bioengineered 3D ECM hydrogels that encapsulate HTM cells can provide a more physiologically relevant model for assessing the reversal of pathologic contraction and actin remodeling [3].

- Off-Target Profiling: While Verosudil is potent against ROCK, its activity against other kinases like PKA and MRCKA should be evaluated to fully understand its selectivity and potential side-effect profile [1].

- Formulation and Pharmacokinetics: The formulation of the ophthalmic solution is critical for corneal penetration and bioavailability. Preclinical studies should include assessments of ocular distribution and retention time.

Knowledge Gaps and Future Directions

Publicly available detailed quantitative data from a full suite of preclinical studies on Verosudil is limited. Future research could focus on:

- Comprehensive toxicology and safety pharmacology studies in multiple species.

- Direct head-to-head comparisons with other clinical ROCK inhibitors like netarsudil and ripasudil under standardized conditions [4] [5] [2].

- Exploration of its potential in other corneal diseases, given the promising regenerative effects of ROCK inhibitors on the corneal endothelium [4].

References

- 1. Verosudil (AR-12286) | ROCK Inhibitor [medchemexpress.com]

- 2. Rho-Kinase as a Target for Cancer Therapy and Its ... [mdpi.com]

- 3. Effects of Netarsudil-Family Rho Kinase Inhibitors on ... [frontiersin.org]

- 4. Therapeutic Potential of Rho Kinase Inhibitors in Corneal ... [pmc.ncbi.nlm.nih.gov]

- 5. Ripasudil - an overview [sciencedirect.com]

Verosudil cell culture treatment concentration

Verosudil Biochemical Profile and Usage

Verosudil is a highly potent and dual-specificity inhibitor of Rho-associated coiled-coil protein kinase (ROCK) isoforms ROCK1 and ROCK2 [1] [2]. It acts by competitively binding to the ATP kinase domain of ROCK, disrupting downstream signaling that regulates actin cytoskeleton organization, cell adhesion, and contraction [3] [4].

The table below summarizes its key biochemical properties and recommended preparation methods for cell culture applications.

| Property | Detail |

|---|---|

| Molecular Weight | 327.40 g/mol [1] [2] |

| CAS Registry No. | 1414854-42-4 [1] [5] [2] |

| Primary Target | ROCK1 & ROCK2 (Ki = 2 nM for both) [1] [2] |

| Secondary Targets | PKA (Ki=69 nM), MRCKA (Ki=28 nM) [1] [2] |

| Recommended Solvent | DMSO [1] [2] |

| Typical Stock Concentration | 10-50 mM in DMSO [1] |

| Storage | -20°C to -80°C; protect from light [1] [2] |

Cell Culture Treatment Guidelines

Effective Concentration Ranges

Reported effective concentrations of Verosudil vary based on cell type and treatment duration. The table below summarizes experimental data from literature.

| Cell Type | Experimental Context | Effective Concentration Range | Key Findings | Citation |

|---|---|---|---|---|

| Porcine Trabecular Meshwork (PTM) | Actin stress fiber reduction (6-hour treatment) | 0.001 - 100 µM | Dose-dependent reduction in actin stress fiber length (IC₅₀: 924 nM) [1] | |

| Immortalized Human Trabecular Meshwork (HTM) | Focal adhesion reduction (6-hour treatment) | 0.001 - 100 µM | Reduction in number of focal adhesions (IC₅₀: 818 nM) [1] | |

| Primary Human Corneal Endothelial Cells (CECs) | Cellular adherence & proliferation | ~100 nM - 30 µM | Improved cellular adherence and proliferation rates [3] |

Preparation and Treatment Protocol

- Stock Solution Reconstitution: Dissulate Verosudil powder in high-purity, anhydrous DMSO to prepare a 10-50 mM concentrated stock solution [1].

- Working Solution Preparation: Dilute stock solution into pre-warmed cell culture medium immediately before use. Gently vortex or pipette mix after dilution.

- Vehicle Control: Include a vehicle control group treated with the same final concentration of DMSO (typically ≤0.1%) as experimental groups.

- Treatment Duration: Literature reports treatments from 6 hours to several days [1] [3]. Optimal duration depends on your specific experimental endpoint.

The experimental workflow for treating cells with Verosudil involves several key stages:

Experimental Design Considerations

- Cell Type Verification: Confirm ROCK1/ROCK2 expression in your specific cell model, as effects are cell-type dependent [3] [4].

- Phenotypic Endpoints: Common readouts include actin cytoskeleton organization (phalloidin staining), focal adhesion dynamics (immunofluorescence), and cell proliferation/migration assays [1] [3].

- Mechanistic Studies: For comprehensive pathway analysis, consider combining Verosudil with other signaling modulators.

Critical Notes for Researchers

- For Research Use Only: Verosudil is for experimental use and not approved for human consumption [1] [2].

- DMSO Sensitivity: Test your cell line's sensitivity to DMSO to determine appropriate vehicle concentration.

- Dose-Response Validation: Conduct a pilot dose-response experiment to establish optimal effective concentration for your specific model.

- Solution Stability: Prepare fresh working solutions from stable stock for each experiment to ensure activity.

References

- 1. Verosudil (AR-12286) | ROCK Inhibitor [medchemexpress.com]

- 2. Verosudil | ROCK [targetmol.com]

- 3. Effects of Rho-Associated Kinase (Rock) Inhibitors (Alternative ... [pmc.ncbi.nlm.nih.gov]

- 4. Rho Kinase (ROCK) Inhibitors for the Treatment of Glaucoma [pmc.ncbi.nlm.nih.gov]

- 5. Verosudil - Drug Targets, Indications, Patents [synapse.patsnap.com]

Comprehensive Application Notes and Protocols: Verosudil-Induced Actin Stress Fiber Reduction for Ocular Hypertension and Glaucoma Research

Introduction to Verosudil and Actin Cytoskeleton Targeting

Verosudil (AR-12286) represents a significant advancement in Rho-associated coiled-coil-containing protein kinase (ROCK) inhibition with specific applications in ocular hypertension and glaucoma research. As a potent ROCK inhibitor, Verosudil targets the actomyosin cytoskeleton by disrupting stress fiber assembly and focal adhesion formation, ultimately reducing intraocular pressure through enhanced trabecular outflow facility. The therapeutic potential of ROCK inhibitors like Verosudil stems from their ability to directly target the pathological cellular processes in the trabecular meshwork (TM), which becomes stiffened and dysfunctional in glaucoma due to excessive actin stress fiber formation and cross-linking.

The molecular basis for Verosudil's activity lies in its balanced inhibition of both ROCK1 and ROCK2 isoforms with equal inhibitory potency (Ki = 2 nM), effectively modulating downstream signaling pathways that regulate actin cytoskeleton organization, cellular contractility, and extracellular matrix remodeling. Unlike conventional glaucoma therapies that bypass the TM or reduce aqueous production, Verosudil directly addresses the pathological cellular mechanisms in the TM, making it a valuable research tool and therapeutic agent for investigating cytoskeletal dynamics in ocular tissues and beyond.

Mechanism of Action and Signaling Pathways

Molecular Pharmacology of Verosudil

Verosudil exhibits balanced inhibitory activity against both ROCK1 and ROCK2 isoforms with dissociation constants (Ki) of 2 nM for each, demonstrating its equipotent effect on both kinase isoforms [1]. This balanced inhibition profile is significant as both ROCK isoforms contribute to actin cytoskeleton regulation through slightly different but complementary mechanisms. The inhibitor displays good selectivity relative to other kinases, with substantially reduced activity against PKA (Ki: 69 nM), PKCT (Ki: 9322 nM), MRCKA (Ki: 28 nM), and CAM2A (Ki: 5855 nM) [1]. This selective inhibition profile minimizes off-target effects in experimental systems and enhances the interpretability of results obtained with Verosudil in cytoskeletal studies.

The primary molecular mechanism involves competitive inhibition of ATP binding to the ROCK catalytic domain, thereby preventing phosphorylation of key downstream substrates including myosin light chain phosphatase (MLCP), LIM kinase, and ezrin/radixin/moesin (ERM) proteins. This inhibition cascade ultimately leads to reduced phosphorylation of myosin light chain, decreased actomyosin contractility, and disassembly of actin stress fibers and focal adhesions [2]. The resulting cellular relaxation and cytoskeletal reorganization underlie the physiological effects observed in TM cells and other contractile tissues.

Signaling Pathway and Cytoskeletal Dynamics

Table 1: Key Signaling Components in Verosudil's Mechanism of Action

| Signaling Component | Role in Pathway | Effect of Verosudil |

|---|---|---|

| ROCK1/ROCK2 | Serine/threonine kinases regulating actomyosin contractility | Direct inhibition (Ki = 2 nM) |

| Myosin Light Chain (MLC) | Regulates myosin motor activity | Reduced phosphorylation via MLCP activation |

| LIM Kinase | Phosphorylates and inactivates cofilin | Reduced activity leading to enhanced actin depolymerization |

| Focal Adhesion Kinase (FAK) | Integrin-mediated signaling | Reduced activation and disassembly of focal adhesions |

| α-actinin | Actin cross-linking protein | Altered distribution and reduced stress fiber stability |

The ROCK signaling pathway targeted by Verosudil represents a crucial regulatory system for cellular cytoskeletal organization and mechanical properties. In the absence of inhibition, RhoA activation stimulates ROCK, which then phosphorylates MLCP, rendering it inactive. This leads to increased phosphorylation of myosin light chain and enhanced actomyosin contractility, promoting stress fiber formation and cellular tension [2]. Verosudil interrupts this cascade at the ROCK level, maintaining active MLCP that dephosphorylates myosin light chain, thereby reducing cellular contractility and promoting stress fiber disassembly.

The structural consequences of ROCK inhibition include dissolution of the highly bundled actin structures known as stress fibers, which are composed of cross-linked actin filaments with alternating polarity, myosin motors, and associated regulatory proteins [3]. These structures are mechanically coupled to the extracellular matrix through focal adhesions, which also undergo disassembly upon Verosudil treatment. The coordinated disruption of both stress fibers and focal adhesions results in profound changes in cellular morphology, mechanical properties, and migratory behavior that can be quantified using various experimental approaches.

Experimental Models and Validation Systems

2D Cell Culture Models

Conventional 2D culture systems provide a straightforward platform for initial assessment of Verosudil's effects on actin cytoskeleton remodeling. Both primary human trabecular meshwork (HTM) cells and immortalized TM cell lines (e.g., TM-1) have been extensively utilized for this purpose [4]. Cells are typically cultured on glass or plastic substrates coated with extracellular matrix proteins such as fibronectin or collagen to promote robust stress fiber formation. The standard protocol involves seeding cells at appropriate densities (typically 2-5×10⁴ cells/cm²) and allowing them to adhere and spread for 24-48 hours to establish mature stress fibers and focal adhesions before Verosudil treatment.

For dose-response studies, Verosudil is typically applied in a concentration range of 0.001-100 μM for 6 hours, with maximal effects on stress fiber disassembly observed at concentrations ≥1 μM [1]. The temporal dynamics of cytoskeletal reorganization can be monitored using live-cell imaging or fixed time points, with significant changes detectable within 30-60 minutes and maximal effects observed within 2-6 hours depending on cell type and initial stress fiber density. It is important to note that glaucomatous TM (GTM) cells often exhibit thicker and more stable stress fibers that may require longer exposure times (>120 minutes) for complete disassembly compared to normal TM (NTM) cells [5].

Advanced 3D Hydrogel Models

Three-dimensional culture systems more accurately recapitulate the tissue microenvironment and provide physiologically relevant models for investigating Verosudil's effects on cytoskeletal organization. Bioengineered ECM hydrogels composed of methacrylate-conjugated collagen type I (MA-COL), thiol-conjugated hyaluronic acid (SH-HA), and elastin-like polypeptides (SH-ELP) have been successfully used to model the juxtacanalicular tissue region of the TM [4]. These tissue-mimetic platforms support the formation of physiologically relevant cytoskeletal organizations and allow for correlative analyses of TM cell cytoskeletal organization with tissue-level functional changes.

The hydrogel preparation protocol involves encapsulating HTM cells (1.0×10⁶ cells/mL) within a mixture of MA-COL (3.6 mg/mL), SH-HA (0.5 mg/mL), and SH-ELP (2.5 mg/mL) [4]. The hydrogel precursor solution is cross-linked via photopolymerization using 0.5% (w/v) photoinitiator (Irgacure 2959) with exposure to UV light (365 nm, 5-10 mW/cm²) for 5-10 minutes. The resulting constructs are cultured for 3-7 days to allow for matrix maturation and cellular network formation before Verosudil treatment. Pathological conditions can be simulated by adding 5 ng/mL TGFβ2 to the culture medium for 48 hours prior to inhibitor treatment [4].

Live-Cell Imaging and Dynamic Assessment

Real-time monitoring of actin dynamics provides invaluable insights into the kinetic parameters of Verosudil-induced cytoskeletal reorganization. Using SiR-actin staining (100 nM) in combination with verapamil (10 μM) to enhance dye uptake, researchers can track stress fiber disassembly, vesicle dynamics, and cellular protrusions without significant phototoxicity [5]. The recommended approach involves pre-incubating cells with SiR-actin for 1 hour, followed by washing and addition of fresh media containing Verosudil immediately before initiating time-lapse imaging.

For quantitative live-cell imaging, images should be acquired every 2-5 minutes for total durations of 2-5 hours using appropriate microscopy systems (e.g., Zeiss Celldiscoverer 7 with 20× objective) [5]. This temporal resolution adequately captures the dynamic processes of stress fiber disassembly, extracellular vesicle formation, and tunneling nanotube dynamics while minimizing photobleaching. Critical parameters to quantify include stress fiber density, thickness, and orientation, as well as the dynamics of actin-rich structures such as filopodia, lamellipodia, and tunneling nanotubes.

Quantitative Data and Efficacy Parameters

Biochemical and Cellular Potency Metrics

Table 2: Verosudil Efficacy Parameters in Experimental Systems

| Experimental System | Key Parameters | Values | References |

|---|---|---|---|

| Enzyme Inhibition | ROCK1 Ki | 2 nM | [1] |

| ROCK2 Ki | 2 nM | [1] | |

| PKA Ki | 69 nM | [1] | |

| Cellular Systems | Stress fiber disruption (PTM cells) | IC~50~: 924 nM | [1] |

| Focal adhesion disruption (HTM cells) | IC~50~: 818 nM | [1] | |

| GTM stress fiber disassembly time | >120 minutes | [5] | |

| Animal Models | IOP reduction (rabbit/monkey) | Significant reduction at 30 μL | [1] |

| SIOH mouse model reversal | 10 μL, twice daily for 5 weeks | [1] |

Verosudil demonstrates consistent potency across multiple experimental platforms, with low nanomolar activity against its primary ROCK targets and corresponding cellular effects in the high nanomolar range. The slightly higher IC~50~ values observed in cellular assays compared to enzyme inhibition studies reflect factors such as cell permeability, compound metabolism, and the complexity of intact cellular systems. The temporal aspects of Verosudil activity are particularly important, with glaucomatous cells showing delayed responses compared to normal cells, likely due to their more stabilized and cross-linked actin networks [5].